molecular formula C30H28ClN3O2S B2962479 1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine CAS No. 477869-46-8

1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine

Cat. No.: B2962479
CAS No.: 477869-46-8
M. Wt: 530.08
InChI Key: BAVDRKNLIQWVIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine is a synthetic piperazine derivative characterized by a benzhydryl (diphenylmethyl) group at the 1-position and a 3-nitrobenzyl substituent bearing a 4-chlorophenylsulfanyl moiety at the 4-position. This compound combines structural features that influence its physicochemical and biological properties, including lipophilicity (from the benzhydryl group) and electronic effects (from the nitro and sulfanyl groups). Its synthesis likely involves alkylation or coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

1-benzhydryl-4-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28ClN3O2S/c31-26-12-14-27(15-13-26)37-29-16-11-23(21-28(29)34(35)36)22-32-17-19-33(20-18-32)30(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-16,21,30H,17-20,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVDRKNLIQWVIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)SC3=CC=C(C=C3)Cl)[N+](=O)[O-])C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine (CAS No. 477869-46-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, antibacterial, and enzyme inhibitory effects, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of 1-benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine is C30H28ClN3O2S, with a molecular weight of 530.09 g/mol. The compound features a piperazine core substituted with various aromatic groups, which contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of piperazine, including 1-benzhydryl-4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazine, exhibit potent cytotoxic effects against various cancer cell lines. A study demonstrated the synthesis and evaluation of several derivatives against liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancer cell lines.

Cytotoxicity Data

The following table summarizes the cytotoxic effects of selected derivatives on cancer cell lines:

CompoundCell LineIC50 (µM)Activity Level
5aHUH75.2High
5bMCF76.8Moderate
5gHCT-1164.1Very High
5dKATO-310.0Moderate

The compounds demonstrated significant growth inhibition, with the most potent derivatives showing IC50 values below 10 µM, indicating their potential as anticancer agents .

The mechanism by which these compounds exert their anticancer effects includes:

  • Inhibition of Microtubule Synthesis : Disruption of microtubule formation is critical for cell division.
  • Induction of Apoptosis : Compounds induce programmed cell death in cancer cells.
  • Inhibition of Angiogenesis : Preventing the formation of new blood vessels that supply tumors.

Antibacterial Activity

In addition to anticancer properties, the compound has shown antibacterial activity against several bacterial strains. A study evaluated the antibacterial efficacy against Salmonella typhi and Bacillus subtilis.

Antibacterial Efficacy Data

The following table presents the antibacterial activity measured by minimum inhibitory concentration (MIC):

Bacterial StrainMIC (µg/mL)Activity Level
Salmonella typhi15Moderate
Bacillus subtilis20Moderate
Escherichia coli>100Weak

These results indicate that while the compound exhibits moderate activity against certain strains, it may require further optimization for enhanced efficacy .

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease.

Enzyme Inhibition Data

The following table summarizes the IC50 values for enzyme inhibition:

EnzymeIC50 (µM)Activity Level
Acetylcholinesterase12.5High
Urease8.0Very High

These findings suggest that the compound may have potential applications in treating conditions related to enzyme dysregulation .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

The target compound shares a benzhydrylpiperazine scaffold with several analogues, but key differences in substituents dictate distinct properties:

Compound Substituents Key Features Reference
Target Compound 1-Benzyhydryl, 4-{4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl} Bulky benzhydryl, sulfanyl group, nitro at 3-position -
1-(4-Fluorophenyl)-4-(3-nitrobenzyl)piperazine (4aj) 1-(4-Fluorophenyl), 4-(3-nitrobenzyl) Electron-withdrawing fluorine, nitro at 3-position
1-(3-Nitrobenzyl)-4-(4-trifluoromethylphenyl)piperazine (4ao) 1-(4-Trifluoromethylphenyl), 4-(3-nitrobenzyl) Strongly electron-withdrawing CF₃ group
1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) 1-Benzyhydryl, 4-(4-nitrophenylsulfonyl) Sulfonyl group (electron-withdrawing) vs. sulfanyl (electron-donating) in target
Cyclizine (1-Benzhydryl-4-methyl-piperazine) 1-Benzyhydryl, 4-methyl Minimal steric hindrance, lacks nitro/sulfanyl groups

Key Observations :

  • Sulfanyl vs.
  • Nitro Group Position : The 3-nitro group in the target compound may induce steric hindrance compared to 4-nitro derivatives, altering binding interactions in enzyme pockets .
  • Benzhydryl vs. Smaller Substituents : The bulky benzhydryl group increases lipophilicity, which may improve membrane permeability but reduce solubility compared to compounds with smaller substituents (e.g., 4aj’s fluorophenyl group) .

Q & A

Q. What are the recommended synthetic routes for this compound, and what are the critical reaction parameters?

The synthesis of piperazine derivatives typically involves multi-step reactions, including nucleophilic substitution and condensation. For the benzhydryl and sulfanyl-nitrobenzyl moieties:

  • Step 1 : Introduce the benzhydryl group via alkylation of the piperazine nitrogen using benzhydryl halides under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Attach the 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl group through a Mitsunobu reaction or SN2 displacement, ensuring strict temperature control (0–5°C) to minimize nitro group reduction .
  • Critical Parameters : Use anhydrous solvents, monitor reaction progress via TLC, and purify intermediates via column chromatography to avoid byproduct formation.

Q. How does the benzhydryl group influence physicochemical properties and receptor binding?

The benzhydryl group enhances lipophilicity, improving membrane permeability. Its bulky structure creates steric hindrance, favoring equatorial positioning on the piperazine ring, which may increase binding affinity to hydrophobic pockets in target receptors (e.g., dopamine or serotonin receptors) . Computational studies (e.g., molecular docking) can validate these interactions.

Q. What spectroscopic techniques are essential for characterizing the sulfanyl-nitrobenzyl moiety?

  • NMR : ¹H and ¹³C NMR to confirm sulfanyl linkage (δ ~3.5–4.0 ppm for S–CH₂) and nitro group proximity effects on aromatic protons.
  • X-ray Crystallography : Resolve spatial arrangement of the nitro and sulfanyl groups, as demonstrated in analogous piperazine sulfonamide structures .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine derivatives?

  • Method : Conduct comparative structure-activity relationship (SAR) studies using standardized assays. For example, test antimicrobial activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under identical conditions.
  • Data Analysis : Use multivariate regression to correlate substituent effects (e.g., nitro vs. amino groups) with bioactivity. Address discrepancies by validating purity (>95% via HPLC) and stereochemistry (via CD spectroscopy) .

Q. What strategies optimize reaction yields in multi-step syntheses involving nitro group reduction?

  • Catalyst Selection : Employ hydrogen gas with Pd/C or Raney Ni for selective nitro reduction to amine, avoiding over-reduction. Monitor via FT-IR for disappearance of NO₂ peaks (~1520 cm⁻¹).
  • Protection-Deprotection : Temporarily protect amine intermediates with Boc groups to prevent side reactions during subsequent steps .

Q. How can computational methods aid in designing derivatives targeting specific receptors?

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with serotonin 5-HT₂A) to identify key binding residues.
  • QSAR Modeling : Train models using datasets of piperazine derivatives’ IC₅₀ values to predict bioactivity of novel analogs .
  • Docking Studies : Use AutoDock Vina to screen virtual libraries for derivatives with improved binding energies.

Methodological Notes

  • Stereochemical Control : Chiral HPLC is critical for resolving enantiomers, as improper configuration can nullify receptor binding.
  • Toxicity Screening : Use Ames test for mutagenicity and MTT assay for cytotoxicity early in development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.